beta-(2,4-Dihydroxypyrimidin-1-yl)alanine

Catalog No.
S003871
CAS No.
21416-43-3
M.F
C7H9N3O4
M. Wt
199.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-(2,4-Dihydroxypyrimidin-1-yl)alanine

CAS Number

21416-43-3

Product Name

beta-(2,4-Dihydroxypyrimidin-1-yl)alanine

IUPAC Name

(2S)-2-amino-3-(2,4-dioxopyrimidin-1-yl)propanoic acid

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

InChI

InChI=1S/C7H9N3O4/c8-4(6(12)13)3-10-2-1-5(11)9-7(10)14/h1-2,4H,3,8H2,(H,12,13)(H,9,11,14)/t4-/m0/s1

InChI Key

FACUYWPMDKTVFU-BYPYZUCNSA-N

SMILES

C1=CN(C(=O)NC1=O)CCC(=O)ON

Synonyms

3-(Uracil-1-yl)-L-alanine, beta-(2,4-dihydroxypyrimidin-1-yl)alanine, willardiine

Canonical SMILES

C1=CN(C(=O)NC1=O)CC(C(=O)O)N

Isomeric SMILES

C1=CN(C(=O)NC1=O)C[C@@H](C(=O)O)N

Description

The exact mass of the compound beta-(2,4-Dihydroxypyrimidin-1-yl)alanine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Uracil - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Beta-(2,4-Dihydroxypyrimidin-1-yl)alanine is a compound that combines the structural features of beta-alanine with a pyrimidine derivative, specifically 2,4-dihydroxypyrimidine. The compound's structure includes a beta-alanine moiety, which is an amino acid where the amino group is attached to the beta carbon, and a pyrimidine ring with hydroxyl groups at the 2 and 4 positions. This unique configuration contributes to its potential biological and chemical activities.

Typical of both amino acids and pyrimidine derivatives:

  • Substitution Reactions: The hydroxyl groups on the pyrimidine ring can undergo substitution reactions, allowing for the introduction of different functional groups.
  • Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.
  • Decarboxylation: Under certain conditions, beta-alanine can undergo decarboxylation to yield other derivatives.

The reactivity of this compound makes it a versatile building block in organic synthesis.

Beta-(2,4-Dihydroxypyrimidin-1-yl)alanine exhibits various biological activities due to its structural components:

  • Neuroprotective Effects: Similar to other beta-alanine derivatives, it may enhance cognitive functions by increasing carnosine levels in the brain.
  • Antioxidant Properties: The hydroxyl groups on the pyrimidine ring can contribute to antioxidant activity, potentially protecting cells from oxidative stress.
  • Antimicrobial Activity: Compounds with similar structures have been shown to exhibit antimicrobial properties, suggesting that beta-(2,4-Dihydroxypyrimidin-1-yl)alanine may also possess such activity.

The synthesis of beta-(2,4-Dihydroxypyrimidin-1-yl)alanine can be achieved through several methods:

  • Condensation Reaction: A common method involves reacting beta-alanine with 2,4-dihydroxypyrimidine under acidic or basic conditions. This reaction typically requires heat and may involve solvents like water or ethanol.
    Beta Alanine+2 4 DihydroxypyrimidineBeta 2 4 Dihydroxypyrimidin 1 yl alanine\text{Beta Alanine}+\text{2 4 Dihydroxypyrimidine}\rightarrow \text{Beta 2 4 Dihydroxypyrimidin 1 yl alanine}
  • Multi-step Synthesis: Another approach could involve synthesizing 2,4-dihydroxypyrimidine first through known methods (e.g., from urea and malonic acid), followed by coupling it with beta-alanine.
  • Use of Protecting Groups: In some synthetic pathways, protecting groups may be employed for the amino or hydroxyl functionalities to prevent undesired reactions during synthesis.

Beta-(2,4-Dihydroxypyrimidin-1-yl)alanine has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it could be explored as a lead compound for drug development targeting neurodegenerative diseases or infections.
  • Nutraceuticals: Its role in enhancing cognitive function may make it suitable for dietary supplements aimed at improving mental performance.
  • Chemical Biology: It may serve as a probe in biochemical studies to investigate metabolic pathways involving pyrimidines or amino acids.

Studies on the interactions of beta-(2,4-Dihydroxypyrimidin-1-yl)alanine with biological macromolecules (like proteins and nucleic acids) are essential for understanding its mechanism of action. Potential areas of investigation include:

  • Binding Affinity: Determining how well the compound binds to specific receptors or enzymes.
  • Inhibition Studies: Assessing whether it inhibits key enzymes involved in metabolic pathways.
  • Cellular Uptake: Investigating how effectively this compound is taken up by cells and its subsequent effects on cellular function.

Several compounds share structural similarities with beta-(2,4-Dihydroxypyrimidin-1-yl)alanine. Here are notable examples:

Compound NameStructure FeaturesUnique Aspects
Beta-AlanineAmino acid with a beta carbonNaturally occurring; precursor to carnosine
2,4-DihydroxypyrimidinePyrimidine ring with hydroxyl groupsUsed in nucleobase synthesis
CarnosineDipeptide (beta-alanine + histidine)Acts as a buffer in muscles
UracilPyrimidine base found in RNAEssential for nucleic acid structure

Uniqueness

Beta-(2,4-Dihydroxypyrimidin-1-yl)alanine is unique due to its combination of an amino acid structure with a dihydroxypyrimidine moiety. This dual functionality may impart distinctive properties not found in simpler analogs like beta-alanine or uracil alone. Its potential neuroprotective and antioxidant effects further differentiate it from similar compounds.

XLogP3

-4.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

199.05930578 g/mol

Monoisotopic Mass

199.05930578 g/mol

Heavy Atom Count

14

UNII

X2R4I0X4W9

Other CAS

21416-43-3

Wikipedia

Willardiine

Dates

Modify: 2024-02-18
[1]. Patneau DK, et al. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine. J Neurosci. 1992 Feb;12(2):595-606.
[2]. Fukushima T, et al. Calcium inhibits willardiine-induced responses in kainate receptor GluR6(Q)/KA-2. Neuroreport. 2001 Jan 22;12(1):163-7.
[3]. Gressens P, et al. The effects of AMPA receptor antagonists in models of stroke and neurodegeneration. Eur J Pharmacol. 2005 Sep 5;519(1-2):58-67.

Explore Compound Types